7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
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Overview
Description
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a complex organic compound belonging to the class of prostanoids. Prostanoids are a subclass of eicosanoids, which are derived from fatty acids and play significant roles in various physiological processes. This compound is characterized by its unique structure, which includes a cyclopentane ring and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the molecule.
Formation of the heptanoic acid chain: This involves elongation of the carbon chain through reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the cyclopentane ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. It may act on prostanoid receptors, influencing various physiological processes such as inflammation, vasodilation, and platelet aggregation. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Another prostanoid with similar structural features but different functional groups.
Prostaglandin F2α (PGF2α): Shares the cyclopentane ring structure but has distinct biological activities.
Thromboxane A2 (TXA2): A prostanoid involved in platelet aggregation and vasoconstriction.
Uniqueness
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid is unique due to its specific hydroxyl and carbonyl group arrangement, which imparts distinct chemical reactivity and biological activity compared to other prostanoids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H38O5 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/t16-,17-,19-,20-/m1/s1 |
InChI Key |
RQOFITYRYPQNLL-HNBVOPMISA-N |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Synonyms |
16,16-dimethylprostaglandin E 16,16-dimethylprostaglandin E, (11alpha,13E,15S)-isome |
Origin of Product |
United States |
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